molecular formula C23H19N3O2 B10918313 3,6-dicyclopropyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dicyclopropyl-N-(naphthalen-1-yl)[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B10918313
M. Wt: 369.4 g/mol
InChI Key: VVLOYLKITZOGQF-UHFFFAOYSA-N
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Description

3,6-DICYCLOPROPYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound belonging to the isoxazole family. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DICYCLOPROPYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves the heterocyclization of 5-aminoisoxazoles with 1,3-dielectrophiles . One common method includes the reaction of 5-amino-3-methylisoxazole with Mannich bases in pyridine under reflux conditions . Another approach involves the recyclization of 4-acyl-1H-pyrrole-2,3-diones with isoxazole to form α-ketoamides .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

3,6-DICYCLOPROPYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like ethanol or dichloromethane, and catalysts to enhance reaction rates.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

3,6-DICYCLOPROPYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating diseases like cancer and inflammation.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3,6-DICYCLOPROPYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. For instance, some isoxazole derivatives have been reported to inhibit Hsp90 and HDAC6, leading to antiproliferative activity . The compound’s structure allows it to bind to these targets, disrupting their normal function and exerting its biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-DICYCLOPROPYL-N~4~-(1-NAPHTHYL)ISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structural features, such as the presence of dicyclopropyl and naphthyl groups, which may confer distinct biological properties and enhance its potential as a therapeutic agent.

Properties

Molecular Formula

C23H19N3O2

Molecular Weight

369.4 g/mol

IUPAC Name

3,6-dicyclopropyl-N-naphthalen-1-yl-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C23H19N3O2/c27-22(24-18-7-3-5-13-4-1-2-6-16(13)18)17-12-19(14-8-9-14)25-23-20(17)21(26-28-23)15-10-11-15/h1-7,12,14-15H,8-11H2,(H,24,27)

InChI Key

VVLOYLKITZOGQF-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=C(C(=C2)C(=O)NC4=CC=CC5=CC=CC=C54)C(=NO3)C6CC6

Origin of Product

United States

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